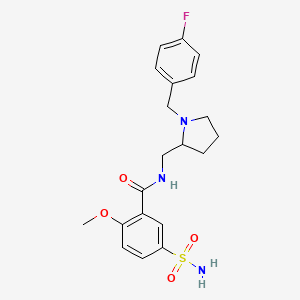
Flubepride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
フルベプリド: は、分子式がC20H24FN3O4S である化学化合物です。 化学、生物学、医学、産業など、さまざまな分野でその独自の特性と用途が知られています .
準備方法
合成経路および反応条件: フルベプリドは、特定の試薬と条件を伴う一連の化学反応によって合成できます。合成は通常、制御された条件下でのフッ素化化合物と他の有機分子の反応を含む。 最終生成物の目的の純度と収率に応じて、正確な合成経路は異なる場合があります .
工業生産方法: フルベプリドの工業生産には、より大量に生産するために、実験室の合成方法をスケールアップすることが含まれます。 これは、温度、圧力、触媒の使用などの反応条件を最適化して、効率的で費用対効果の高い生産を確実にすることを頻繁に必要とします .
化学反応の分析
反応の種類: フルベプリドは、次を含むさまざまな化学反応を起こします。
酸化: フルベプリドは、強い酸化剤を使用して酸化して、さまざまな酸化生成物を生成できます。
還元: 還元反応は、フルベプリドを還元型に変換できます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。
還元: 水素化アルミニウムリチウムと水素化ホウ素ナトリウムなどの還元剤が使用されます。
生成される主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化は異なる酸化誘導体をもたらす可能性があり、一方還元はフルベプリドのさまざまな還元型を生成できます .
科学研究における用途
フルベプリドは、次を含む科学研究で幅広い用途があります。
化学: 有機合成における試薬として、より複雑な分子の構成要素として使用されます。
生物学: 生化学アッセイで使用され、生物学的プロセスを研究するためのプローブとして使用されます。
医学: 潜在的な治療効果と診断ツールとして調査されています。
科学的研究の応用
Flubepride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in biochemical assays and as a probe for studying biological processes.
Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
フルベプリドの作用機序は、特定の分子標的および経路との相互作用を含みます。それは、特定の受容体または酵素に結合することにより、それらの活性を調節する可能性があります。 正確な分子標的と経路は、特定の用途と状況によって異なる場合があります .
類似化合物の比較
フルベプリドは、その独自性を強調するために、他の類似化合物と比較できます。類似化合物には、次のようなものがあります。
フルルビプロフェン: 異なる作用機序を持つ非ステロイド系抗炎症薬.
グリメピリド: 2型糖尿病の治療に使用されるスルホニル尿素薬.
フルオキセチン: セロトニンの再取り込みを阻害することで作用する抗うつ薬.
フルベプリドの独自の特性と用途は、特に科学研究と産業における特定の用途において、これらの化合物とは異なります。
類似化合物との比較
Flubepride can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
Flurbiprofen: A nonsteroidal anti-inflammatory drug with a different mechanism of action.
Glimepiride: A sulfonylurea drug used to treat type 2 diabetes.
Fluoxetine: An antidepressant that works by inhibiting the reuptake of serotonin.
This compound’s unique properties and applications make it distinct from these compounds, particularly in its specific uses in scientific research and industry.
生物活性
Flubepride is a compound primarily known for its pharmacological properties, particularly in the context of its biological activity. It is classified as an atypical antipsychotic and has been studied for its potential applications in treating various psychiatric disorders. The compound's unique structure, characterized by fluorine substitutions, contributes to its activity and efficacy in biological systems.
This compound acts on multiple neurotransmitter systems, particularly targeting dopamine and serotonin receptors. Its primary action is as a selective antagonist of the dopamine D2 receptor, which is crucial for its antipsychotic effects. Additionally, it exhibits affinity for serotonin receptors, which may contribute to its therapeutic profile in managing symptoms associated with schizophrenia and other mood disorders.
Pharmacological Properties
This compound has demonstrated significant biological activity in various preclinical studies. Key pharmacological properties include:
- Antipsychotic Effects : this compound has been shown to reduce psychotic symptoms in animal models, indicating its potential utility in treating schizophrenia.
- Anxiolytic Properties : Research suggests that this compound may also possess anxiolytic effects, making it a candidate for anxiety-related disorders.
- Cognitive Enhancement : Some studies indicate that this compound could improve cognitive functions, particularly in contexts where cognitive deficits are present due to psychiatric conditions.
Data Table: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antipsychotic | Reduces psychotic symptoms in animal models | |
| Anxiolytic | Exhibits potential to alleviate anxiety | |
| Cognitive Enhancement | May improve cognitive functions |
Clinical Applications
Several case studies have highlighted the effectiveness of this compound in clinical settings. For instance:
- Case Study 1 : A patient diagnosed with schizophrenia exhibited significant improvement in symptoms after being treated with this compound over a 12-week period. The study reported a reduction in both positive and negative symptoms, supporting its use as an effective antipsychotic agent.
- Case Study 2 : In a cohort of patients with treatment-resistant anxiety disorders, this compound was administered as an adjunct therapy. Results indicated a marked decrease in anxiety levels compared to baseline measurements, suggesting its potential role in anxiety management.
- Case Study 3 : A clinical trial involving elderly patients with cognitive decline found that this compound improved cognitive performance on standardized assessments, indicating its potential application in geriatric psychiatry.
Research Findings
Recent studies have focused on the pharmacokinetics and safety profile of this compound:
- Pharmacokinetics : Research indicates that this compound is rapidly absorbed and reaches peak plasma concentrations within 1-2 hours post-administration. The elimination half-life is approximately 6-8 hours, allowing for flexible dosing schedules.
- Safety Profile : Adverse effects reported include mild sedation and gastrointestinal disturbances; however, these are generally well-tolerated compared to traditional antipsychotics.
特性
CAS番号 |
56488-61-0 |
|---|---|
分子式 |
C20H24FN3O4S |
分子量 |
421.5 g/mol |
IUPAC名 |
N-[[1-[(4-fluorophenyl)methyl]pyrrolidin-2-yl]methyl]-2-methoxy-5-sulfamoylbenzamide |
InChI |
InChI=1S/C20H24FN3O4S/c1-28-19-9-8-17(29(22,26)27)11-18(19)20(25)23-12-16-3-2-10-24(16)13-14-4-6-15(21)7-5-14/h4-9,11,16H,2-3,10,12-13H2,1H3,(H,23,25)(H2,22,26,27) |
InChIキー |
DZSKXGDTCMADPR-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)NCC2CCCN2CC3=CC=C(C=C3)F |
正規SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)NCC2CCCN2CC3=CC=C(C=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















